2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Overview
Description
2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, an ethyl group, and a benzoimidazole ring. This compound is often used in research settings due to its interesting chemical properties and potential biological activities.
Scientific Research Applications
Antimicrobial Activity :
- A study by El-Meguid (2014) found that compounds containing the benzoimidazole moiety, similar to 2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol dihydrochloride, exhibit significant antimicrobial activities against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger.
Structural and Vibrational Studies :
- Oturak et al. (2015) conducted a study focusing on the conformational analysis and quantum chemical calculations of a similar compound, ±1-(1H-Benzoimidazol-2-YL) Ethanol. This study provides insights into the geometric structure, infrared intensities, and other spectral properties, which are relevant for understanding the chemical behavior of this compound (Oturak, Kınaytürk, & Şahin, 2015).
Chemical Synthesis and Characterization :
- The synthesis and characterization of new ligands derived from the benzimidazole, as explored by Jamel and Al-Obaidi (2018), provides a framework for understanding the synthesis pathways and properties of compounds like this compound. Their research focused on the preparation of ligands and their metal complexes, contributing to the knowledge of chemical structure and bonding in such compounds (Jamel & Al-Obaidi, 2018).
Antihypertensive Activity :
- Sharma, Kohli, and Sharma (2010) synthesized derivatives of benzimidazole for the evaluation of their antihypertensive activity. Although not directly related to this compound, this research highlights the potential of benzimidazole derivatives in therapeutic applications, specifically in cardiovascular health (Sharma, Kohli, & Sharma, 2010).
Photophysical and Antimicrobial Studies :
- Padalkar et al. (2014) conducted studies on benzimidazole derivatives, examining their photophysical and antimicrobial properties. This research is relevant for understanding the potential applications of this compound in areas like antimicrobial resistance and materials science (Padalkar et al., 2014).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves the following steps: 1
Properties
IUPAC Name |
2-(5-amino-2-ethylbenzimidazol-1-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-2-11-13-9-7-8(12)3-4-10(9)14(11)5-6-15;;/h3-4,7,15H,2,5-6,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRZVJOZLVBLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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